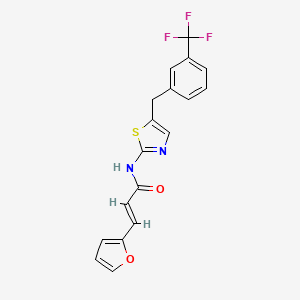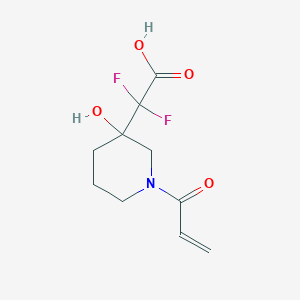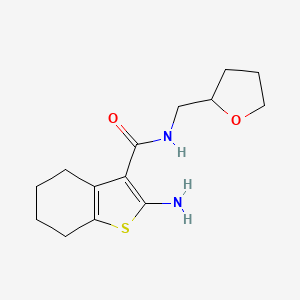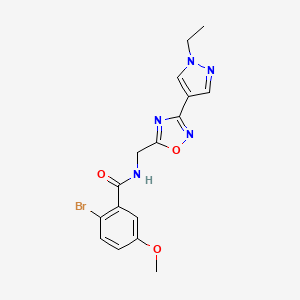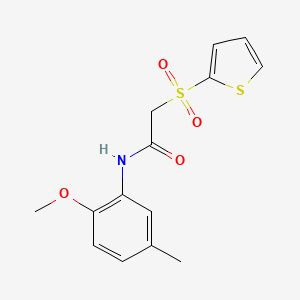
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known as MTA, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can alter the expression of various genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. Additionally, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide as a research tool is its specificity for HDAC inhibition, which allows for the study of the role of HDAC in various biological processes. However, one limitation of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
For N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide research include the investigation of its potential therapeutic applications in additional diseases, the development of more potent and selective HDAC inhibitors, and the exploration of combination therapies involving N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and its effects on gene expression.
Synthesis Methods
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can be synthesized through a two-step process involving the reaction of 2-methoxy-5-methylphenylamine with thiophene-2-sulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method yields N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide with a purity of greater than 99%.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10-5-6-12(19-2)11(8-10)15-13(16)9-21(17,18)14-4-3-7-20-14/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVBPABHVAUJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

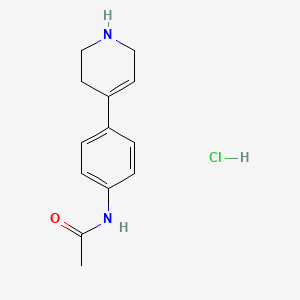
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)


